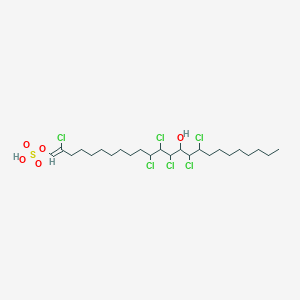![molecular formula C21H24ClN3O2 B235597 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide, also known as ACY-738, is a small molecule inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and the closely related protein CREB-binding protein (CBP). These proteins are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide involves its inhibition of the histone acetyltransferase activity of PCAF and CBP. These proteins are involved in the regulation of gene expression by acetylating histones, which can either activate or repress gene transcription. By inhibiting this activity, N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide can alter gene expression patterns and potentially modulate disease processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide are still being investigated, but studies have shown that it can alter gene expression patterns in various cell types. In cancer cells, N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide has been shown to induce cell cycle arrest and apoptosis, while in Alzheimer's disease models, it has been shown to increase the expression of genes involved in synaptic plasticity and memory formation.
実験室実験の利点と制限
One advantage of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide is that it is a small molecule inhibitor, which makes it easier to use in lab experiments compared to larger protein inhibitors. Additionally, its specificity for PCAF and CBP makes it a useful tool for studying the role of these proteins in disease processes. However, one limitation of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide is that it may have off-target effects on other proteins, which could complicate data interpretation.
将来の方向性
There are several future directions for research on N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide. One area of interest is its potential as an anticancer agent, as more studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide could be investigated for its potential as a treatment for other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further studies are needed to elucidate the biochemical and physiological effects of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide and its potential off-target effects on other proteins.
合成法
The synthesis of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-acetylpiperazine to form 4-(4-acetylpiperazin-1-yl)-3-nitrobenzoic acid. This intermediate is then reduced with tin and hydrochloric acid to yield 4-(4-acetylpiperazin-1-yl)-3-aminobenzoic acid. The final step involves the reaction of this intermediate with 3,4-dimethylbenzoyl chloride to form N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide.
科学的研究の応用
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide has been the focus of several scientific studies due to its potential as a therapeutic agent for various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide has been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
特性
製品名 |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide |
|---|---|
分子式 |
C21H24ClN3O2 |
分子量 |
385.9 g/mol |
IUPAC名 |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-14-7-8-17(13-15(14)2)21(27)23-19-6-4-5-18(22)20(19)25-11-9-24(10-12-25)16(3)26/h4-8,13H,9-12H2,1-3H3,(H,23,27) |
InChIキー |
XZMALMMMMORCLK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235526.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B235530.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)
